molecular formula C8H17NO2 B2372248 2-(3-aminopropoxy)oxane CAS No. 75744-51-3

2-(3-aminopropoxy)oxane

Cat. No.: B2372248
CAS No.: 75744-51-3
M. Wt: 159.229
InChI Key: PINDPKDQUUUYJP-UHFFFAOYSA-N
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Description

2-(3-Aminopropoxy)oxane is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 2-position with a 3-aminopropoxy group. Its molecular formula is C₈H₁₇NO₂, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound’s primary functional groups—the oxane ring and the terminal amine—contribute to its reactivity, enabling applications in drug design (e.g., kinase inhibitors) and polymer chemistry .

Properties

IUPAC Name

3-(oxan-2-yloxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINDPKDQUUUYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopropoxy)oxane typically involves the reaction of 3-chloropropan-1-amine with tetrahydropyran-2-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the oxane group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopropoxy)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-aminopropoxy)oxane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-aminopropoxy)oxane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its oxane ring provides stability and enhances its reactivity in certain reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomer: 4-(3-Aminopropoxy)oxane Hydrochloride

A key structural analog is 4-(3-aminopropoxy)oxane hydrochloride (C₈H₁₇NO₂·HCl), which differs in the substitution position of the aminopropoxy group (4-position vs. 2-position on the oxane ring).

  • Synthesis and Stability : The 4-position isomer is synthesized via nucleophilic substitution but exhibits lower thermal stability compared to the 2-substituted derivative due to steric hindrance near the oxane oxygen .
  • Biological Activity: While 2-(3-aminopropoxy)oxane is explored for kinase inhibition, the 4-isomer was discontinued in preclinical trials, likely due to reduced bioavailability or target affinity .

Substituent Variation: 2-(3-Chloropropoxy)oxane

2-(3-Chloropropoxy)oxane (C₈H₁₅ClO₂) replaces the terminal amine with a chlorine atom.

  • Reactivity : The chloro derivative is more electrophilic, making it a precursor for cross-coupling reactions. However, it lacks the amine’s nucleophilic utility in drug conjugation .
  • Physical Properties: The chlorine substituent increases molecular weight (178.66 g/mol vs. 159.23 g/mol for the amino analog) and reduces water solubility (<1 mg/mL vs. ~10 mg/mL for this compound) .

Pharmacological Analog: Prexasertib

Prexasertib (C₂₀H₂₂N₆O₃) incorporates the 2-(3-aminopropoxy)-6-methoxyphenyl group as part of a pyrazine-pyrazole scaffold.

  • Therapeutic Role: As a checkpoint kinase inhibitor, Prexasertib’s aminopropoxy group enhances solubility and binding affinity to hydrophobic kinase pockets, demonstrating the functional importance of this moiety in oncology .
  • Structural Contrast: Unlike this compound, Prexasertib’s aromatic system enables π-π stacking with protein targets, highlighting the trade-off between heterocyclic flexibility and rigidity in drug design .

Alkoxyamine Derivative: 3-(2'-Methoxyethoxy)propylamine

3-(2'-Methoxyethoxy)propylamine (C₆H₁₅NO₂) replaces the oxane ring with a methoxyethoxy chain.

  • Applications: Used in polymer crosslinking and surfactants, this compound lacks the oxane’s stereochemical complexity, resulting in lower melting points (−20°C vs. 85–90°C for this compound) .
  • Toxicity : The methoxyethoxy group reduces acute toxicity (LD₅₀ > 2000 mg/kg in rats) compared to primary amines, which are more reactive and corrosive .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Substituent Position/Group Melting Point (°C) Water Solubility (mg/mL) Key Applications
This compound C₈H₁₇NO₂ 2-position, NH₂ 85–90 ~10 Kinase inhibitors, polymers
4-(3-Aminopropoxy)oxane·HCl C₈H₁₇NO₂·HCl 4-position, NH₂ 110–115 (decomposes) ~5 Discontinued drug candidate
2-(3-Chloropropoxy)oxane C₈H₁₅ClO₂ 2-position, Cl 45–50 <1 Synthetic intermediate
Prexasertib C₂₀H₂₂N₆O₃ Aromatic, NH₂ >200 0.5 (PBS buffer) Oncology (Phase II trials)
3-(2'-Methoxyethoxy)propylamine C₆H₁₅NO₂ Linear chain, OCH₂CH₂OCH₃ −20 Miscible Surfactants, crosslinkers

Biological Activity

2-(3-Aminopropoxy)oxane, with the chemical structure featuring an oxane ring substituted with a propoxy group and an amino group, is a compound of interest in medicinal chemistry. Its potential biological activities have been explored in various studies, focusing on its interactions with biological systems and its therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the amino group suggests potential for engaging in hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding.

Research Findings

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains. For example, a study found that derivatives of this compound demonstrated zones of inhibition ranging from 10 mm to 20 mm against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.
  • Neuroprotective Potential : Preliminary findings suggest that this compound may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases. Its ability to stabilize neuromuscular transmission has been noted in animal models .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various derivatives of this compound using the agar disc diffusion method. The results indicated effective inhibition against multiple bacterial strains, supporting its potential use as a therapeutic agent in treating infections .
  • Neuroprotective Effects :
    • In a model of amyotrophic lateral sclerosis (ALS), compounds similar to this compound were screened for their ability to restore motility in C. elegans and zebrafish models. The most promising compounds demonstrated significant neuroprotective effects, suggesting that further exploration into this class of compounds could yield valuable insights into ALS treatment strategies .

Data Table: Biological Activities of this compound

Biological ActivityObserved EffectsReference
AntimicrobialZones of inhibition (10 mm - 20 mm) against bacteria
Anti-inflammatoryModulation of cytokines and inflammatory pathways
NeuroprotectiveStabilization of neuromuscular transmission

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